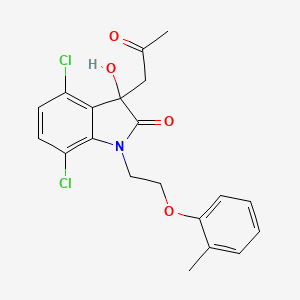
4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one, also known as DHI, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. DHI is a derivative of indolin-2-one, a class of compounds known for their diverse biological activities.
Scientific Research Applications
Mechanism and Selectivity in Oxidation Reactions
Water-soluble organic compounds, including those similar in structure to 4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one, have been studied for their selective oxidation by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. These studies reveal insights into the reactivity and selectivity of hydrocarbon oxidation, including the oxidation of p-toluenesulfonic acid to corresponding alcohols and aldehydes without further oxidation to carboxylic acids, showcasing the potential for selective functionalization of hydrocarbons (Labinger et al., 1993).
Antibacterial Agents Synthesis
Research on the synthesis of antibacterial agents has explored compounds with structures related to this compound. These compounds, particularly those with amino- and/or hydroxy-substituted cyclic amino groups, have shown significant in vitro and in vivo antibacterial activity. Such studies contribute to the development of new antibacterial agents, highlighting the compound's relevance in the synthesis of pharmacologically active molecules (Egawa et al., 1984).
Multifunctional Drugs for Alzheimer's Disease
Indoline derivatives, similar to this compound, have been investigated for their potential as multifunctional drugs in the treatment of Alzheimer's disease. These compounds exhibit both antioxidant activity and cholinesterase inhibitory activities, indicating their potential for addressing the multifaceted nature of Alzheimer's disease. Such research underscores the significance of indoline derivatives in developing treatments that target multiple pathways involved in disease progression (Yanovsky et al., 2012).
Antimicrobial Activity of Substituted Acetohydrazides
Studies on the antimicrobial activity of compounds structurally related to this compound, such as substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides, have demonstrated the potential for these molecules in antimicrobial applications. Such research highlights the importance of exploring novel chemical structures for antimicrobial properties, contributing to the development of new therapeutic agents (Prasad, 2017).
properties
IUPAC Name |
4,7-dichloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO4/c1-12-5-3-4-6-16(12)27-10-9-23-18-15(22)8-7-14(21)17(18)20(26,19(23)25)11-13(2)24/h3-8,26H,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFYCMLPXASQRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=CC(=C3C(C2=O)(CC(=O)C)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane](/img/structure/B2363084.png)
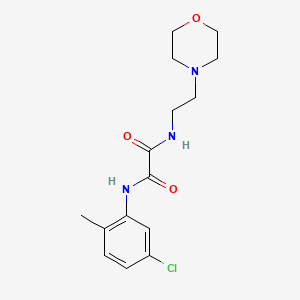
![Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2363088.png)
![(3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2363089.png)
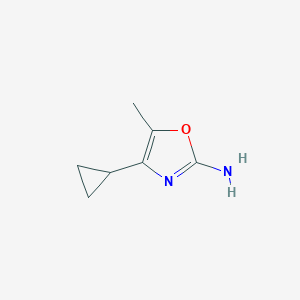
![6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363091.png)
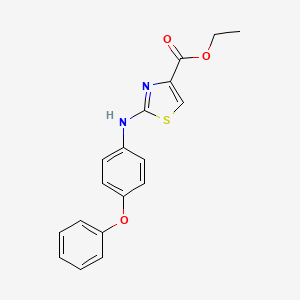
![3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2363094.png)
![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)



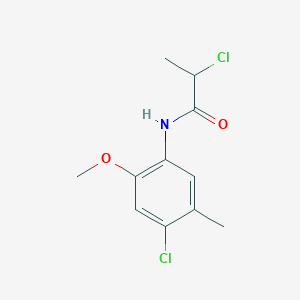
![3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one](/img/structure/B2363104.png)